molecular formula C18H19F2N3O3 B221608 (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 178233-18-6

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B221608
CAS No.: 178233-18-6
M. Wt: 363.4 g/mol
InChI Key: FXHKZPNHDSOFGV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a cyclopropyl group, and a pyrrolidinyl substituent. The presence of fluorine atoms further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, leading to the inhibition of DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

    Levofloxacin: Another fluoroquinolone with a similar structure but different stereochemistry.

    Moxifloxacin: A fluoroquinolone with additional substituents enhancing its activity.

Uniqueness

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group and the specific stereochemistry contribute to its unique activity profile compared to other fluoroquinolones.

Properties

CAS No.

178233-18-6

Molecular Formula

C18H19F2N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H19F2N3O3/c1-8-12-15(14(20)16(13(8)19)22-5-4-9(21)6-22)23(10-2-3-10)7-11(17(12)24)18(25)26/h7,9-10H,2-6,21H2,1H3,(H,25,26)/t9-/m0/s1

InChI Key

FXHKZPNHDSOFGV-VIFPVBQESA-N

SMILES

CC1=C2C(=C(C(=C1F)N3CCC(C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4

Isomeric SMILES

CC1=C2C(=C(C(=C1F)N3CC[C@@H](C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4

Canonical SMILES

CC1=C2C(=C(C(=C1F)N3CCC(C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4

Synonyms

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-q uinoline-3-carboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.